molecular formula C15H18N2O2S2 B2667660 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1396883-53-6

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2667660
CAS No.: 1396883-53-6
M. Wt: 322.44
InChI Key: GWYBXTKOVXMHPM-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a urea-based derivative featuring dual thiophen-2-yl substituents and a cyclopropyl-hydroxyethyl moiety. The compound’s structure combines a urea backbone with aromatic thiophene rings and a sterically constrained cyclopropane group. Thiophene rings are known for their electron-rich nature and role in enhancing π-π stacking interactions, while the cyclopropyl group may influence conformational rigidity and lipophilicity. Urea derivatives are often explored for their hydrogen-bonding capabilities, which can impact crystallinity and biological activity.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-14(16-9-12-3-1-7-20-12)17-10-15(19,11-5-6-11)13-4-2-8-21-13/h1-4,7-8,11,19H,5-6,9-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYBXTKOVXMHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)NCC2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Cyclopropyl Intermediate: Starting with a cyclopropyl precursor, a Grignard reaction can be employed to introduce the cyclopropyl group.

    Hydroxy Group Introduction: The hydroxy group can be introduced via an oxidation reaction, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Thiophene Attachment: Thiophene groups are typically introduced through a Friedel-Crafts acylation reaction, using thiophene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting an isocyanate with an amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities, using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds, in the presence of catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropyl and thiophene groups can enhance binding affinity and specificity, while the hydroxy group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Comparison with Pyrimidin-2-ol/thiol Derivatives

Compounds 4a-d and 5a-d from Iranian Journal of Pharmaceutical Research (2018) are pyrimidin-2-ol/thiol analogs synthesized by condensing thiophene-containing chalcones with urea or thiourea . Unlike the target compound, these feature a pyrimidine core instead of a linear urea chain. The thiophene and benzofuran substituents in 4a-d/5a-d contribute to planar aromatic systems, whereas the cyclopropyl group in the target compound introduces three-dimensional steric effects. This structural divergence may lead to differences in solubility and intermolecular interactions (e.g., hydrogen bonding vs. π-stacking).

Table 1: Structural Features of Urea/Thiourea Derivatives

Compound Core Structure Key Substituents Aromatic Systems
Target Compound Linear urea Cyclopropyl, hydroxyethyl, thiophene Dual thiophene rings
4a-d/5a-d Pyrimidin-2-ol/thiol Benzofuran, thiophene Benzofuran-thiophene
Comparison with Benzimidazole-Thiophene Hybrids

The benzimidazole-thiophene derivatives described in exhibit a bicyclic benzimidazole core with thiophen-2-ylmethyl and chloro substituents . These compounds display rotational symmetry in their thiophene rings, with dihedral angles of 36–39° between the benzimidazole and thiophene moieties. Such differences could influence crystallographic packing; for example, benzimidazoles form parallel chains via C–H···N interactions, while the target compound’s urea group may favor hydrogen-bonded networks.

Comparison with Tetrahydrobenzo[b]thiophene-Urea Analogs

Compounds 7a-d from International Journal of Organic Chemistry (2012) are urea derivatives with tetrahydrobenzo[b]thiophene and hydrazono/benzoyl substituents . These analogs incorporate a partially saturated thiophene ring system, which enhances rigidity compared to the target compound’s cyclopropane group. In contrast, the target compound’s hydroxyethyl group may enhance hydrophilicity while the cyclopropyl moiety boosts lipophilicity.

Biological Activity

The compound 1-(2-Cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Chemical Formula C18H22N2O2S
Molecular Weight 330.4 g/mol
IUPAC Name This compound
CAS Number 1396795-23-5

Anticancer Potential

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of urea have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.

Case Study: Antitumor Activity

A comparative study evaluated the antitumor activity of various urea derivatives, revealing that certain modifications led to enhanced efficacy against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 0.48 to 5.13 µM, indicating potent activity compared to standard treatments like Tamoxifen.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Research demonstrated that derivatives of thiophene-containing ureas displayed strong antibacterial activity against strains such as Staphylococcus aureus. The resistance frequencies were notably low, suggesting a reduced likelihood of developing bacterial resistance.

Table: Antimicrobial Efficacy

CompoundTarget BacteriaMIC (µg/mL)Resistance Frequency
1-(2-Cyclopropyl...ureaStaphylococcus aureus0.012<2.3 × 10^-10
Benzothiazole derivativeEscherichia coli0.025<1.0 × 10^-9

Toxicity Assessment

While exploring the biological activities, it is crucial to assess the toxicity profile of the compound. Preliminary studies suggest that the compound exhibits low toxicity towards human liver cell lines (HepG2), making it a candidate for further development in therapeutic applications.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • DNA Interaction : Similar compounds have been shown to induce DNA cross-linking, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The presence of thiophene rings may enhance the compound's ability to inhibit specific enzymes involved in bacterial replication and cancer cell metabolism.

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